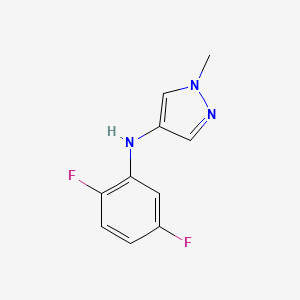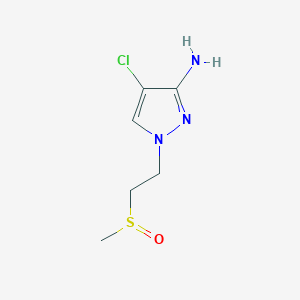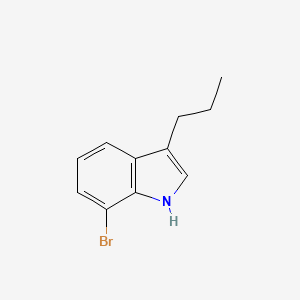
1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide is an organic compound with the molecular formula C₁₀H₁₁N₃O₂ It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a pyridine ring substituted with a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Formylation: The formyl group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(5-Carboxypyridin-2-yl)azetidine-3-carboxamide.
Reduction: 1-(5-Hydroxymethylpyridin-2-yl)azetidine-3-carboxamide.
Substitution: Various substituted derivatives of the pyridine ring, depending on the substituent introduced.
Applications De Recherche Scientifique
1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can participate in hydrogen bonding or covalent interactions with target molecules, while the azetidine ring can provide structural rigidity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Formylpyridin-2-yl)azetidine-3-carboxamide: Similar structure but with the formyl group at a different position on the pyridine ring.
Azetidine-2-carboxamide: Lacks the pyridine ring and formyl group, but retains the azetidine core structure.
Pyridine-2-carboxamide: Contains the pyridine ring and carboxamide group but lacks the azetidine ring.
Uniqueness
1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide is unique due to the combination of the azetidine ring and the formyl-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
1-(5-formylpyridin-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c11-10(15)8-4-13(5-8)9-2-1-7(6-14)3-12-9/h1-3,6,8H,4-5H2,(H2,11,15) |
Clé InChI |
DQDACABQCDWIOC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC=C(C=C2)C=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
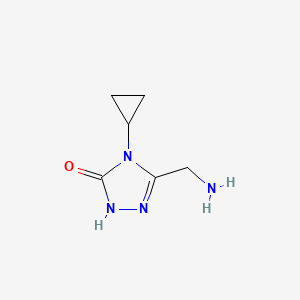
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)
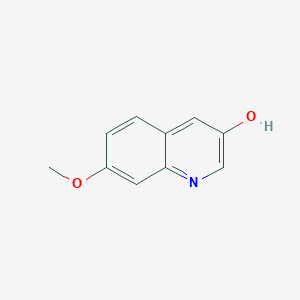



![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)


